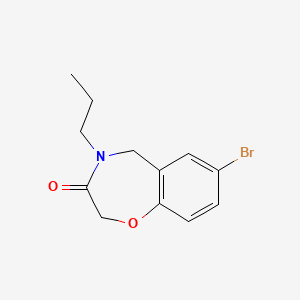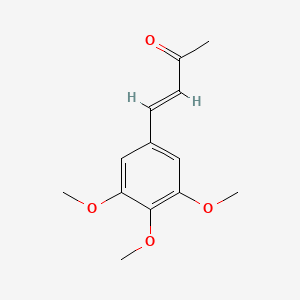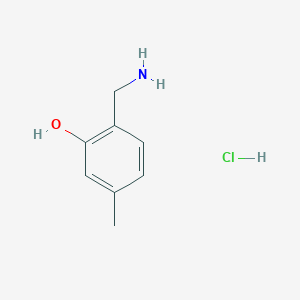
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth and differentiation.
Mecanismo De Acción
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules and the activation of cell growth and survival pathways. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a reversible inhibitor that competes with ATP for binding to EGFR, and its potency is dependent on the concentration of ATP in the cellular environment.
Biochemical and Physiological Effects:
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been used to study the role of EGFR in various physiological processes, such as wound healing, tissue regeneration, and neural development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a potent and selective inhibitor of EGFR that has been extensively characterized in vitro and in vivo. Its reversible binding to EGFR allows for the modulation of EGFR activity in a controlled manner, and its specificity for EGFR prevents off-target effects on other receptor tyrosine kinases. However, 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the use of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in vivo requires careful consideration of its toxicity and potential side effects on normal tissue.
Direcciones Futuras
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in cancer therapy and other diseases that are associated with abnormal EGFR activity. Future research directions could focus on the development of more potent and selective EGFR inhibitors that have improved pharmacokinetic properties and reduced toxicity. In addition, the use of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other targeted therapies or immunotherapy could enhance its effectiveness in cancer treatment. Finally, the identification of novel targets for 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and other EGFR inhibitors could lead to new therapeutic strategies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 2-amino-5-bromo-benzonitrile with 4-propylphenol in the presence of a base, followed by cyclization with phosgene. The final product is obtained by reacting the resulting chloroformate with ammonia. The synthesis of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been widely used in scientific research as a tool to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been used to study the mechanisms of EGFR activation and signaling, and to identify novel targets for cancer therapy.
Propiedades
IUPAC Name |
7-bromo-4-propyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h3-4,6H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNIVSQPGWMXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC(=C2)Br)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)



![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)